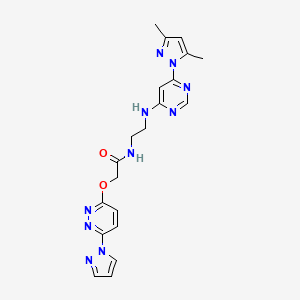
4-Amino-2-fluorosulfonyloxy-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-fluorosulfonyloxy-1-methoxybenzene is an organic compound characterized by the presence of an amino group, a fluorosulfonyloxy group, and a methoxy group attached to a benzene ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonyl fluorides, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
It’s worth noting that sulfonyl fluorides, which share a similar structure, can undergo direct fluorosulfonylation with fluorosulfonyl radicals, providing an efficient approach for producing sulfonyl fluorides .
Biochemical Pathways
Compounds with similar structures, such as sulfonyl fluorides, have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .
Result of Action
The production of sulfonyl fluorides through direct fluorosulfonylation with fluorosulfonyl radicals could potentially lead to the creation of diverse functionalized sulfonyl fluorides .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling reactions, which could potentially involve this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluorosulfonyloxy-1-methoxybenzene typically involves the introduction of the fluorosulfonyloxy group onto a pre-existing aromatic structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The exact methods can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluorosulfonyloxy-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation and reduction can yield various oxidized or reduced derivatives.
Scientific Research Applications
4-Amino-2-fluorosulfonyloxy-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Chemical Biology: The compound’s reactive groups make it useful for labeling and modifying biomolecules.
Drug Discovery: It serves as a building block for the development of pharmaceuticals.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxybenzene-1-sulfonyl fluoride: Similar structure but lacks the fluorosulfonyloxy group.
Sulfonimidates: These compounds have a sulfur (VI) center and are used in similar applications.
Uniqueness
4-Amino-2-fluorosulfonyloxy-1-methoxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-amino-2-fluorosulfonyloxy-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO4S/c1-12-6-3-2-5(9)4-7(6)13-14(8,10)11/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBYUCPYDSWDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
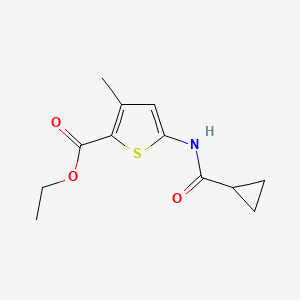
![(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2836695.png)
![6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2836696.png)
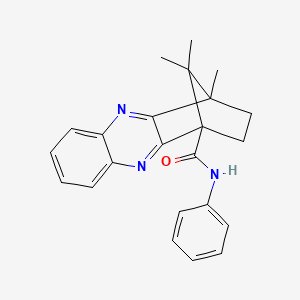
![N-({2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridin-4-yl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2836699.png)
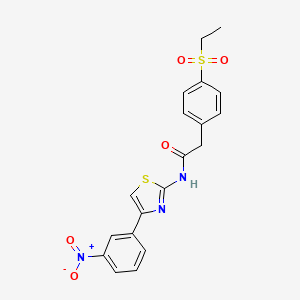


![N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2836709.png)
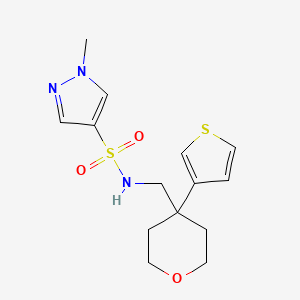
![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2836712.png)
![N-(4-butylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2836714.png)
